molecular formula C29H46O4 B12408154 1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one

1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one

Cat. No.: B12408154
M. Wt: 458.7 g/mol
InChI Key: WKRCCXBCFBIWPN-RGMAJGFCSA-N
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Description

1-[(2’S,3S,4S,4’R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4’,10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5’-oxolane]-2’-yl]propan-1-one is a complex organic compound with a unique structure. It features multiple stereocenters and a spirocyclic framework, making it an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of 1-[(2’S,3S,4S,4’R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4’,10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5’-oxolane]-2’-yl]propan-1-one involves several steps. The synthetic route typically starts with the preparation of the spirocyclic core, followed by the introduction of the hydroxyl and hydroxymethyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[(2’S,3S,4S,4’R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4’,10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5’-oxolane]-2’-yl]propan-1-one has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying stereochemistry and reaction mechanisms. In biology, it may be investigated for its potential biological activity and interactions with enzymes or receptors. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. In industry, it may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The spirocyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-[(2’S,3S,4S,4’R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4’,10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5’-oxolane]-2’-yl]propan-1-one include other spirocyclic compounds and molecules with multiple stereocenters These compounds may share similar chemical properties and reactivity but differ in their specific structures and functional groups

Properties

Molecular Formula

C29H46O4

Molecular Weight

458.7 g/mol

IUPAC Name

1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one

InChI

InChI=1S/C29H46O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-24,30,32H,7-17H2,1-6H3/t18-,22+,23-,24+,25+,26-,27+,28+,29+/m1/s1

InChI Key

WKRCCXBCFBIWPN-RGMAJGFCSA-N

Isomeric SMILES

CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@]4(CC[C@@H]([C@]5(C)CO)O)C)C)C)C

Canonical SMILES

CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)O)C)C)C)C

Origin of Product

United States

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